4-Cyano-2-fluorobenzoic acid
Overview
Description
4-Cyano-2-fluorobenzoic acid: is an organic compound with the molecular formula C8H4FNO2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 of the benzene ring are replaced by a cyano group (-CN) and a fluorine atom (F), respectively. This compound is a white to pale brown crystalline powder and is primarily used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Cyano-2-fluorobenzoic acid typically involves the following steps:
Nitration: The starting material, 2-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the para position relative to the carboxylic acid group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures.
Sandmeyer Reaction: The diazonium salt is then treated with copper(I) cyanide to replace the diazonium group with a cyano group, yielding this compound.
Industrial Production Methods:
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
4-Cyano-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: 4-Amino-2-fluorobenzoic acid or 4-Mercapto-2-fluorobenzoic acid.
Reduction: 4-Amino-2-fluorobenzoic acid.
Hydrolysis: 4-Carboxy-2-fluorobenzoic acid.
Scientific Research Applications
4-Cyano-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: It is used in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Mechanism of Action
The mechanism of action of 4-Cyano-2-fluorobenzoic acid depends on its specific applicationThe cyano group can form hydrogen bonds and participate in nucleophilic addition reactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
- 4-Cyano-3-fluorobenzoic acid
- 4-Cyano-2-chlorobenzoic acid
- 4-Cyano-2-bromobenzoic acid
- 4-Cyano-2-iodobenzoic acid
Comparison:
4-Cyano-2-fluorobenzoic acid is unique due to the presence of both a cyano group and a fluorine atom on the benzene ring. The fluorine atom increases the compound’s electron-withdrawing ability, making it more reactive in nucleophilic substitution reactions compared to its chloro, bromo, and iodo analogs. Additionally, the fluorine atom enhances the compound’s metabolic stability and lipophilicity, which can be advantageous in pharmaceutical applications .
Properties
IUPAC Name |
4-cyano-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJMSTJTAWACNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343580 | |
Record name | 4-Cyano-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164149-28-4 | |
Record name | 4-Cyano-2-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164149-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyano-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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